molecular formula C23H18N4O4S B2822614 N-cyclohexyl-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1242874-15-2

N-cyclohexyl-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide

Cat. No. B2822614
CAS RN: 1242874-15-2
M. Wt: 446.48
InChI Key: PRDAEAITUSHUAT-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

The chemical compound N-cyclohexyl-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide finds its applications in the synthesis of complex molecules and materials, particularly in the creation of polyamides with specific functionalities. For instance, Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides containing uracil and adenine through a series of reactions involving uracil, adenine, and dimethyl methylenesuccinate, leading to polymers with molecular weights ranging from about 1000 to 5000. These polyamides, derived from 1,2-diaminoethane and piperazine, were found to be soluble in water, showcasing their potential for various scientific research applications, especially in materials science (Hattori & Kinoshita, 1979).

Heterocyclic Compound Synthesis

The compound also plays a crucial role in the synthesis of heterocyclic compounds, which are of significant interest due to their diverse pharmacological activities. For example, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, synthesized through reactions involving 6-aminothiouracil, demonstrate the versatility of N-cyclohexyl-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide as a precursor in medicinal chemistry research (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-Inflammatory Research

Further expanding its application in the field of pharmacology, compounds synthesized from N-cyclohexyl-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxamide have been evaluated for their potential as anticancer and anti-inflammatory agents. Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives, assessing their efficacy in inhibiting in vivo angiogenesis and DNA cleavage abilities. These studies highlight the compound's utility in developing new therapeutic agents with potential anti-angiogenic and cytotoxic effects (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-14-4-6-15(7-5-14)21-26-22(31-27-21)17-3-2-10-24-23(17)32-12-20(28)25-16-8-9-18-19(11-16)30-13-29-18/h2-11H,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDAEAITUSHUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide

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